tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate
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Description
Tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate is a useful research compound. Its molecular formula is C18H40N2O4Si and its molecular weight is 376.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.27573430 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds are often used in biochemical research as protective agents for amino acids , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
It’s known that similar compounds, such as tert-butyl carbamates, can undergo cleavage of the c-o bond under certain conditions . This could potentially lead to the release of active groups that interact with the compound’s targets.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2O4Si/c1-17(2,3)24-16(21)20(7)12-10-19-11-13-22-14-15-23-25(8,9)18(4,5)6/h19H,10-15H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZDCOURABJSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCCOCCO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2O4Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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